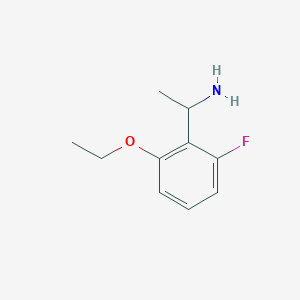

1-(2-Ethoxy-6-fluorophenyl)ethan-1-amine

CAS No.: 1019554-45-0

Cat. No.: VC5239024

Molecular Formula: C10H14FNO

Molecular Weight: 183.226

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1019554-45-0 |

|---|---|

| Molecular Formula | C10H14FNO |

| Molecular Weight | 183.226 |

| IUPAC Name | 1-(2-ethoxy-6-fluorophenyl)ethanamine |

| Standard InChI | InChI=1S/C10H14FNO/c1-3-13-9-6-4-5-8(11)10(9)7(2)12/h4-7H,3,12H2,1-2H3 |

| Standard InChI Key | WSXUFDWFIFVRGN-UHFFFAOYSA-N |

| SMILES | CCOC1=C(C(=CC=C1)F)C(C)N |

Introduction

Chemical Identity and Structural Characteristics

Molecular Structure and Nomenclature

1-(2-Ethoxy-6-fluorophenyl)ethan-1-amine (CAS: 1019554-45-0 ) features a benzene ring substituted with an ethoxy group (-OCHCH) at the 2-position and a fluorine atom at the 6-position. The ethylamine side chain (-CHCHNH) is attached to the 1-position of the ring. Its IUPAC name derives from this substitution pattern, ensuring unambiguous identification. The structural formula is represented as:

A related isomer, 1-(2-ethoxy-4-fluorophenyl)ethan-1-amine (CAS: 1405657-64-8 ), differs in the fluorine substituent’s position, highlighting the importance of regiochemistry in determining physicochemical and biological properties.

Physicochemical Properties

Key properties of 1-(2-ethoxy-6-fluorophenyl)ethan-1-amine are summarized below:

| Property | Value | Source |

|---|---|---|

| Molecular Formula | ||

| Molar Mass | 183.22 g/mol | |

| Boiling Point | Not reported | - |

| Melting Point | Not reported | - |

| Solubility | Likely polar organic solvents | - |

| Density | Not reported | - |

The absence of experimental data on melting/boiling points and solubility underscores the need for further characterization. Analogous compounds, such as 2-ethoxy-6-fluoroaniline, exhibit limited water solubility and higher solubility in ethanol or dimethyl sulfoxide (DMSO) , suggesting similar behavior for this amine.

Synthesis and Manufacturing

Synthetic Routes

While no explicit synthesis protocols for 1-(2-ethoxy-6-fluorophenyl)ethan-1-amine are documented, plausible routes can be inferred from methods used for analogous aryl ethanamines. A two-step approach is hypothesized:

-

Friedel-Crafts Alkylation: Introduction of the ethoxy group via reaction of 2-fluoro-6-hydroxyphenol with ethyl bromide in the presence of a base .

-

Reductive Amination: Conversion of the resultant ketone intermediate (1-(2-ethoxy-6-fluorophenyl)ethan-1-one) to the amine using a reducing agent like sodium cyanoborohydride .

Alternative methods may involve Ullmann coupling or nucleophilic aromatic substitution, though steric hindrance from the ethoxy and fluorine groups could limit efficiency.

Purification and Analysis

Column chromatography or recrystallization from ethanol/water mixtures would likely yield the pure amine. Analytical techniques such as -NMR and high-resolution mass spectrometry (HRMS) are critical for verifying structure and purity. For example:

-

-NMR: Peaks corresponding to ethoxy protons (~1.3 ppm for CH, ~3.8 ppm for OCH), aromatic protons (split due to fluorine coupling), and amine protons (~1.5 ppm).

Chemical Reactivity and Functionalization

Amine Reactivity

The primary amine group enables diverse derivatization reactions:

-

Acylation: Reaction with acetyl chloride to form -acetyl derivatives.

-

Schiff Base Formation: Condensation with aldehydes/ketones to yield imines.

-

Salt Formation: Protonation with HCl to produce water-soluble ammonium salts.

The electron-withdrawing fluorine and ethoxy groups may moderate amine basicity compared to unsubstituted phenethylamines.

Electrophilic Aromatic Substitution

The phenyl ring’s substitution pattern directs electrophiles to the 4-position (para to ethoxy, meta to fluorine). Nitration or sulfonation at this position could yield precursors for dyes or pharmaceuticals.

Applications and Industrial Relevance

Pharmaceutical Intermediates

Primary amines like 1-(2-ethoxy-6-fluorophenyl)ethan-1-amine serve as building blocks for:

-

Antidepressants: Structural analogs of phenethylamines target monoamine transporters .

-

Anticancer Agents: Fluorinated aryl amines inhibit kinase enzymes in tumor cells .

Materials Science

Incorporation into polymers or metal-organic frameworks (MOFs) could enhance thermal stability or gas adsorption properties, though specific studies are lacking.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume